N-(6-methylpyridin-2-yl)-3-phenylbutanamide
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Overview
Description
N-(6-methylpyridin-2-yl)-3-phenylbutanamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a methyl group at the 6-position and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-3-phenylbutanamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(6-methylpyridin-2-yl)-3-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-3-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(6-methylpyridin-2-yl)-3-phenylbutanamide: Unique due to its specific substitution pattern and potential biological activities.
2-(6-methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline: Similar in structure but with different heterocyclic components.
2-(pyridin-2-yl)pyrimidine derivatives: Share the pyridine moiety but differ in the additional ring structures and functionalities.
Highlighting Uniqueness
This compound stands out due to its specific combination of a pyridine ring with a phenylbutanamide moiety, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C16H18N2O |
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Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-3-phenylbutanamide |
InChI |
InChI=1S/C16H18N2O/c1-12(14-8-4-3-5-9-14)11-16(19)18-15-10-6-7-13(2)17-15/h3-10,12H,11H2,1-2H3,(H,17,18,19) |
InChI Key |
YBFNFRDJDSDSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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